(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a complex organic compound that features a pyrazole ring substituted with amino, methoxyphenyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino group and the methoxyphenyl and chlorophenyl substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The amino, methoxyphenyl, and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
(5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a methanone group.
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanone group.
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbohydrazide: Similar structure but with a carbohydrazide group instead of a methanone group.
Uniqueness
What sets (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
618092-02-7 |
---|---|
Molecular Formula |
C17H14ClN3O2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
[5-amino-1-(2-methoxyphenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-15-9-5-4-8-14(15)21-17(19)12(10-20-21)16(22)11-6-2-3-7-13(11)18/h2-10H,19H2,1H3 |
InChI Key |
NZBVXZIJBKQJGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C=N2)C(=O)C3=CC=CC=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.